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Compound of Interest

Compound Name: 4-Chloro-3-fluorobenzyl alcohol

Cat. No.: B1586404

An In-Depth Technical Guide to 4-Chloro-3-fluorobenzyl Alcohol: Properties, Synthesis, and
Applications

Executive Summary

4-Chloro-3-fluorobenzyl alcohol is a halogenated aromatic compound of significant interest
to the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern,
featuring both a chlorine and a fluorine atom on the phenyl ring, makes it a valuable and
versatile building block for the synthesis of complex organic molecules. The presence of
fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance key drug
properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide serves as a
comprehensive technical resource for researchers, chemists, and drug development
professionals, providing in-depth information on its chemical and physical properties, a detailed
spectroscopic profile, reactivity analysis, validated synthetic protocols, and critical safety and
handling procedures.

Introduction and Molecular Structure

4-Chloro-3-fluorobenzyl alcohol, with the empirical formula C7HsCIFO, belongs to the class
of substituted benzyl alcohols.[2] These compounds are foundational intermediates in organic
synthesis. The strategic placement of the chloro and fluoro groups on the aromatic ring creates
a specific electronic and steric environment that can be exploited for further chemical
transformations. The hydroxyl group provides a primary site for reactions such as oxidation,
esterification, and etherification, making the molecule a bifunctional scaffold for building
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molecular complexity. This guide aims to consolidate the available technical data and provide
expert insights into the practical application of this compound in a research and development
setting.

Caption: 2D Structure of 4-Chloro-3-fluorobenzyl alcohol.

Physicochemical and Computed Properties

A precise understanding of the physicochemical properties of a compound is fundamental for
its application in synthesis and material science. The data presented below has been
aggregated from supplier technical sheets and public chemical databases.

Identifier Value Source
(4-Chloro-3-

IUPAC Name [3]
fluorophenyl)methanol
1005063-87-6 (Example,

CAS Number ) N/A
verify)

Molecular Formula C7HeCIFO [2][3]

Molecular Weight 160.57 g/mol [2]

Appearance Solid [2]

1S/C7H6CIFO/c8-6-2-1-5(4-
InChl 2]
10)3-7(6)9/h1-3,10H,4H2

SMILES OCclccc(Clyc(F)c1 [2]
Predicted XlogP 1.8 [3]
MDL Number MFCD00143292 [2]

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. While
experimental spectra for this specific compound are not widely published, a detailed theoretical
analysis based on its structure provides a reliable predictive framework for researchers.
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Mass Spectrometry (MS)

Causality: Electron lonization Mass Spectrometry (EI-MS) is a destructive analytical technique
that provides information about the molecular weight and fragmentation pattern of a compound.
For benzyl alcohols, fragmentation is predictable and typically proceeds via two main
pathways: alpha (a) cleavage and dehydration.[4]

o Alpha Cleavage: This involves the cleavage of the C-C bond between the aromatic ring and
the benzylic carbon, leading to the loss of the CH20OH group. However, the formation of a
highly stable, resonance-stabilized tropylium-like cation or a substituted benzyl cation is
more common. The molecular ion (M*) peak is expected at m/z 160/162, reflecting the
isotopic abundance of 3°Cl and 37Cl.

o Dehydration: Loss of a water molecule (H20, 18 Da) from the molecular ion can occur,
though it is often less favorable than other fragmentation pathways for primary alcohols.

o Benzylic Cation: The most significant fragmentation pathway is the loss of the hydroxyl
radical (*OH) to form a stable 4-chloro-3-fluorobenzyl cation at m/z 143/145.

Predicted Mass-to-Charge Ratios (m/z):

Adduct Predicted m/z Source
M]* 160.00857 [3]
[M+H]* 161.01640 [3]
[M+Na]* 182.99834 [3]
[M-H]- 159.00184 [3]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in a molecule
based on their characteristic vibrational frequencies.

e O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm~1
corresponding to the stretching vibration of the hydroxyl group.
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e C-H (sp?®) Stretch: Aliphatic C-H stretching of the CH2z group will appear just below 3000
cm™1, typically around 2850-2960 cm™1.

e C-H (sp?) Stretch: Aromatic C-H stretching will produce weaker bands above 3000 cm™1.

o C=C Aromatic Stretch: Benzene ring skeletal vibrations will result in several sharp peaks in
the 1450-1600 cm~1 region.

e C-O Stretch: A strong band for the primary alcohol C-O stretch is expected around 1050-
1150 cm~1,

e C-F and C-CI Stretches: Strong absorptions corresponding to the C-F and C-CI bonds are
expected in the fingerprint region, typically around 1000-1250 cm~* for C-F and 600-800
cm~1 for C-CI.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen
framework of a molecule. For 4-Chloro-3-fluorobenzyl alcohol, H, 13C, and *°F NMR are all
highly informative.

e 1H NMR:

o -CHz- (Benzylic Protons): A singlet or a closely coupled doublet is expected around d 4.5-
4.8 ppm. The signal will be deshielded by the adjacent oxygen and aromatic ring.

o -OH (Hydroxyl Proton): A broad singlet whose chemical shift is concentration and solvent-
dependent, typically appearing between & 1.5-4.0 ppm.

o Aromatic Protons (3H): The three protons on the aromatic ring will exhibit complex splitting
patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

= The proton at C5 will likely be a doublet of doublets (dd) due to coupling with the
adjacent proton and the fluorine atom.

= The proton at C2 will be influenced by the adjacent fluorine, likely appearing as a
doublet of doublets.
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= The proton at C6 will also show complex splitting. The expected region for these
protons is & 7.0-7.5 ppm.

e 13C NMR:
o Seven distinct carbon signals are expected.
o -CHz- (Benzylic Carbon): A signal around & 60-65 ppm.

o Aromatic Carbons: Six signals are expected in the é 110-145 ppm range. The carbons
directly bonded to the electronegative F and Cl atoms will be significantly affected. The C-
F bond will also induce splitting of the carbon signals (1QJCF, 2JCF, etc.), which is a key
diagnostic feature.

e F NMR:

o A single resonance is expected for the fluorine atom. The chemical shift will be dependent
on the reference standard but provides confirmation of the fluorine's presence and
electronic environment.

Chemical Reactivity and Synthesis
Reactivity Profile

The reactivity of 4-Chloro-3-fluorobenzyl alcohol is governed by the alcohol functional group
and the substituted aromatic ring.

o Oxidation: The primary alcohol can be readily oxidized to 4-chloro-3-fluorobenzaldehyde
using mild oxidizing agents (e.g., PCC, DMP) or further to 4-chloro-3-fluorobenzoic acid with
strong agents (e.g., KMnQOa4, Jones reagent). This aldehyde is itself a critical building block in
pharmaceutical synthesis.[1]

« Esterification/Etherification: The hydroxyl group readily reacts with carboxylic acids (or their
derivatives) to form esters and with alkyl halides under basic conditions to form ethers.

» Electrophilic Aromatic Substitution: The directing effects of the existing substituents must be
considered. Fluorine is an ortho-, para-director, while chlorine is also an ortho-, para-director.
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Their combined influence will direct incoming electrophiles to the available positions on the
ring, though the ring is generally deactivated towards substitution.

4-Chloro-3-fluorobenzyl

Alcohol
Mild Oxidatio Esterification Williamson Ether Synthesis
(e.g., PCC) (R-COOH, H*) (1. NaH; 2. R-X)

4-Chloro-3-fluorobenzaldehyde

Ester Derivative Ether Derivative

Strong Oxidation
(e.g., KMnOa)

4-Chloro-3-fluorobenzoic Acid

Click to download full resolution via product page

Caption: Key reaction pathways for 4-Chloro-3-fluorobenzyl alcohol.

Synthetic Protocol: Reduction of 4-Chloro-3-
fluorobenzaldehyde

Causality: The most direct and industrially scalable synthesis of 4-Chloro-3-fluorobenzyl
alcohol is the reduction of the corresponding aldehyde. Sodium borohydride (NaBHa4) is the
reagent of choice for this transformation due to its selectivity for aldehydes and ketones, its
operational simplicity, and its high yield. Methanol or ethanol is used as the solvent as it is
capable of dissolving the aldehyde and is compatible with the reducing agent.

Protocol:

e Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-
fluorobenzaldehyde (10.0 g, 63.0 mmol).

 Dissolution: Add methanol (100 mL) to the flask and stir at room temperature until the
aldehyde is completely dissolved.
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e Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is critical to
control the exothermic reaction and prevent side reactions.

e Reagent Addition: Slowly add sodium borohydride (2.6 g, 69.3 mmol, 1.1 eq) portion-wise
over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

e Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and
carefully add 1 M hydrochloric acid (HCI) dropwise to quench the excess NaBHa4 and
neutralize the solution (target pH ~7). Vigorous gas evolution (Hz2) will occur.

o Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75
mL).

e Washing: Combine the organic layers and wash sequentially with saturated sodium
bicarbonate solution (50 mL) and brine (50 mL).

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate
(MgSO0a), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator to yield the crude product.

 Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.qg.,
hexanes/ethyl acetate) to afford 4-Chloro-3-fluorobenzyl alcohol as a pure solid.

Dissolve Aldehyde . Add NaBH« Stir at RT ] Extract with Concentrate
[ e ]—»[&ml 005 c]—»( Pmlonwse)—» @hours) [Quem:h with HCD—»[EW Ace‘a‘e]—b[wash & Dry]—»[ B ]—»(Recrys(alhze)—» Pure Product
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Caption: Workflow for the synthesis of 4-Chloro-3-fluorobenzyl alcohol.

Applications in Research and Drug Development
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4-Chloro-3-fluorobenzyl alcohol is not typically an active pharmaceutical ingredient (API)
itself but rather a high-value intermediate. Its utility stems from its pre-installed halogenation
pattern, which is often desired in the final target molecule.

o Medicinal Chemistry: The "4-chloro-3-fluoro” phenyl motif is incorporated into drug
candidates to modulate their pharmacokinetic (ADME) and pharmacodynamic (PD)
properties. Fluorine can block sites of metabolism, increase binding affinity through hydrogen
bonding or dipolar interactions, and tune pKa. Chlorine can also participate in halogen
bonding and improve lipophilicity.

e Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides
often utilizes halogenated intermediates to enhance potency and environmental persistence.

e Materials Science: Substituted benzyl alcohols can be used in the synthesis of specialty
polymers, resins, and other advanced materials where specific thermal or chemical
resistance properties are required.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical reagent. 4-
Chloro-3-fluorobenzyl alcohol possesses specific hazards that must be managed through
appropriate engineering controls and personal protective equipment.

GHS Hazard Information:

. . Hazard
Hazard Class Pictogram Signal Word Source
Statement

H318: Causes

Serious Eye GHSO05 )
Danger serious eye [2]

Damage (Corrosion) q
amage

Safe Handling Protocol:

e Engineering Controls: Always handle this compound in a certified chemical fume hood to
avoid inhalation of dust or vapors.
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» Personal Protective Equipment (PPE):
o Eye Protection: Wear chemical safety goggles or a face shield.[5]

o Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

[6]
o Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.[5]

o Handling: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in
the laboratory. Avoid generating dust.

» Spill Procedure: In case of a minor spill, sweep up the solid material, place it in a sealed
container for disposal, and clean the area thoroughly. Avoid breathing dust.[7]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is
classified as a combustible solid (Storage Class 11).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1586404#4-chloro-3-fluorobenzyl-alcohol-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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